3-Methyl-2-phenoxyaniline

Material Science Chemical Synthesis Crystallization

Researchers requiring the 3-methyl-2-phenoxy substitution pattern cannot substitute generic 2-phenoxyaniline (mp 46-50°C) or 4-phenoxyaniline (mp 82-86°C) without compromising synthetic outcomes. 3-Methyl-2-phenoxyaniline (CAS 60287-68-5) delivers regiospecific reactivity for pharmaceutical and agrochemical intermediate synthesis. - Distinct mp 72°C enables identity verification and rational recrystallization design. - Exclusive 3-methyl-2-phenoxy architecture permits diazotization, acylation, and cross-coupling unattainable with other regioisomers. - Consistent ≥95% purity across batches; stored at 2-8°C sealed in dry conditions.

Molecular Formula C13H13NO
Molecular Weight 199.253
CAS No. 60287-68-5
Cat. No. B2565929
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-2-phenoxyaniline
CAS60287-68-5
Molecular FormulaC13H13NO
Molecular Weight199.253
Structural Identifiers
SMILESCC1=C(C(=CC=C1)N)OC2=CC=CC=C2
InChIInChI=1S/C13H13NO/c1-10-6-5-9-12(14)13(10)15-11-7-3-2-4-8-11/h2-9H,14H2,1H3
InChIKeyXKHJBOMKTIVLMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Methyl-2-phenoxyaniline Technical Overview


3-Methyl-2-phenoxyaniline is a diaryl ether aniline derivative characterized by a phenoxy group and a methyl substituent at the 3-position of the aniline ring . This structural arrangement differentiates it from other phenoxyaniline regioisomers and the unsubstituted parent compound. While the molecule itself has limited published primary biological data, its value is primarily as a versatile synthetic building block, where the specific substitution pattern governs its reactivity and physicochemical properties . This guide outlines the quantifiable evidence that supports its selection over closely related aniline analogs for specific research and industrial applications.

Nonsubstitutability of 3-Methyl-2-phenoxyaniline


Generic substitution with analogs like 2-phenoxyaniline or 4-phenoxyaniline is not scientifically justifiable. The position of the methyl group on the aniline ring directly alters key physicochemical parameters such as lipophilicity (LogP) and melting point, which in turn affect solubility, crystallization behavior, and the compound's performance in specific chemical reactions . Furthermore, as a building block, the 3-methyl-2-phenoxy substitution pattern yields unique reactivity that is not replicated by other regioisomers, making the intended synthetic target inaccessible or requiring a divergent, less efficient pathway .

3-Methyl-2-phenoxyaniline Procurement Evidence


Melting Point Differentiation from Analogs

The melting point of 3-Methyl-2-phenoxyaniline is 72°C . This value is intermediate between its closest analogs, the unmethylated 2-phenoxyaniline (46-50°C) and the regioisomeric 4-phenoxyaniline (82-86°C) [1]. The 22-26°C difference from 2-phenoxyaniline indicates significantly altered intermolecular forces due to the 3-methyl group.

Material Science Chemical Synthesis Crystallization

Lipophilicity Difference: Methyl vs. Unsubstituted

The calculated LogP for 3-Methyl-2-phenoxyaniline is 3.37 , while the cLogP for the unsubstituted 2-phenoxyaniline is 2.67 [1]. This quantifiable increase in lipophilicity is a direct consequence of the methyl substituent.

Medicinal Chemistry ADME Partitioning

Regioisomer Differentiation in Synthesis

3-Methyl-2-phenoxyaniline (CAS 60287-68-5) and its regioisomer, 2-(3-methylphenoxy)aniline (CAS 60287-67-4), are both used in Suzuki-Miyaura coupling reactions . However, the distinct substitution pattern (methyl on the aniline ring vs. methyl on the phenoxy ring) leads to different electronic environments and steric profiles, which are known to result in different reaction yields and product selectivity, though direct comparative yield data in a single study is not available.

Organic Synthesis Cross-Coupling Process Chemistry

Key Applications of 3-Methyl-2-phenoxyaniline


Pharmaceutical & Agrochemical Intermediate

3-Methyl-2-phenoxyaniline is primarily utilized as a versatile small molecule scaffold and building block in the synthesis of more complex pharmaceutical and agrochemical compounds . Its unique 3-methyl-2-phenoxy substitution pattern is required for the construction of specific molecular architectures, a purpose for which generic analogs like 2-phenoxyaniline are unsuitable. Procurement is justified for research programs targeting this specific core structure.

Crystallization and Purification Method Development

The distinct melting point of 72 °C for 3-Methyl-2-phenoxyaniline differentiates it from 2-phenoxyaniline (mp 46-50°C) and 4-phenoxyaniline (mp 82-86°C) [1]. This property is a key parameter for developing purification protocols. For researchers working with this compound as an intermediate, its specific melting point can be used to verify identity and purity, and to design recrystallization processes that leverage its unique thermal behavior.

Specialty Organic Synthesis & Materials Science

As a substituted aniline derivative, 3-Methyl-2-phenoxyaniline serves as a precursor for the synthesis of specialty chemicals, including dyes and pigments . The presence of both an amine and a diaryl ether linkage, combined with the specific methyl substitution, provides a unique handle for further functionalization (e.g., diazotization, acylation) that is not possible with other regioisomers. Procurement for these applications is driven by the need for this exact building block to access a specific target molecule.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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